molecular formula C14H18FN3O3S B2585955 N-(2-(2-fluorophenyl)-2-methoxypropyl)-1-methyl-1H-pyrazole-4-sulfonamide CAS No. 1797881-40-3

N-(2-(2-fluorophenyl)-2-methoxypropyl)-1-methyl-1H-pyrazole-4-sulfonamide

Cat. No. B2585955
CAS RN: 1797881-40-3
M. Wt: 327.37
InChI Key: YVWUUWHFAQDVGB-UHFFFAOYSA-N
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Description

N-(2-(2-fluorophenyl)-2-methoxypropyl)-1-methyl-1H-pyrazole-4-sulfonamide, also known as PF-04447943, is a small molecule drug that has gained significant attention in the field of neuroscience research. It is a selective antagonist of the orexin 1 receptor, which plays a crucial role in regulating sleep-wake cycles, appetite, and energy metabolism.

Scientific Research Applications

Synthesis and Biological Evaluation

  • Cytotoxicity and Carbonic Anhydrase Inhibitory Activities : A study focused on the synthesis of polymethoxylated-pyrazoline benzene sulfonamides, investigating their cytotoxic activities on tumor and non-tumor cell lines and their inhibitory effects on carbonic anhydrase isoenzymes. The research found that certain derivatives showed higher tumor selectivity and superior carbonic anhydrase inhibitory activity compared to reference compounds, suggesting potential for further investigation as anticancer agents (Kucukoglu et al., 2016).

  • Antiproliferative Activities : Another study involved the design and synthesis of pyrazole-sulfonamide derivatives, testing their in vitro antiproliferative activities against specific cell lines. Some compounds demonstrated broad-spectrum antitumor activity, comparable to commonly used anticancer drugs (Mert et al., 2014).

  • COX-2 Inhibition : Research on sulfonamide-containing 1,5-diarylpyrazole derivatives evaluated their potential as cyclooxygenase-2 (COX-2) inhibitors. This study identified several potent and selective COX-2 inhibitors, contributing to the development of new therapeutic agents for inflammation and pain management (Penning et al., 1997).

Synthesis and Chemical Properties

  • Synthesis Techniques : A study presented a sulfur-functionalized aminoacrolein derivative used for the efficient and selective synthesis of heterocyclic sulfonyl chlorides, sulfonyl fluorides, and sulfonamides. This research highlights a methodological advancement in the synthesis of pyrazole-4-sulfonamides, demonstrating the utility of this reagent in medicinal chemistry (Tucker et al., 2015).

properties

IUPAC Name

N-[2-(2-fluorophenyl)-2-methoxypropyl]-1-methylpyrazole-4-sulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H18FN3O3S/c1-14(21-3,12-6-4-5-7-13(12)15)10-17-22(19,20)11-8-16-18(2)9-11/h4-9,17H,10H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YVWUUWHFAQDVGB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CNS(=O)(=O)C1=CN(N=C1)C)(C2=CC=CC=C2F)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H18FN3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

327.38 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(2-(2-fluorophenyl)-2-methoxypropyl)-1-methyl-1H-pyrazole-4-sulfonamide

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